molecular formula C12H18ClNO B7873106 N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine

N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine

Cat. No.: B7873106
M. Wt: 227.73 g/mol
InChI Key: NOMSLYPUORWOGS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with a chloro and methoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the benzene ring can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzyl alcohol
  • 4-Chloro-2-methoxybenzyl chloride
  • 2-Methylpropan-1-amine

Uniqueness

N-(4-Chloro-2-methoxybenzyl)-2-methylpropan-1-amine is unique due to the combination of its benzylamine structure with chloro and methoxy substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-9(2)7-14-8-10-4-5-11(13)6-12(10)15-3/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMSLYPUORWOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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